BenchChemオンラインストアへようこそ!

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 312536-18-8) is a small-molecule 2-aminothiazole derivative (molecular formula C₁₂H₁₄N₂S, MW 218.32 g/mol) featuring a 5-methyl substituent on the thiazole ring and an N-(2-phenylethyl) side chain. Commercially available at ≥98% purity from multiple vendors with recommended long-term storage in cool, dry conditions (2–8°C sealed), this compound is supplied exclusively for research and further manufacturing use.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS No. 312536-18-8
Cat. No. B3123758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
CAS312536-18-8
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NCCC2=CC=CC=C2
InChIInChI=1S/C12H14N2S/c1-10-9-14-12(15-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
InChIKeyXNYRJUSVIKOJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23 [ug/mL]

5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 312536-18-8): Chemical Identity and Scaffold Classification for Procurement Decisions


5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 312536-18-8) is a small-molecule 2-aminothiazole derivative (molecular formula C₁₂H₁₄N₂S, MW 218.32 g/mol) featuring a 5-methyl substituent on the thiazole ring and an N-(2-phenylethyl) side chain [1]. Commercially available at ≥98% purity from multiple vendors with recommended long-term storage in cool, dry conditions (2–8°C sealed), this compound is supplied exclusively for research and further manufacturing use . 2-Aminothiazoles have been identified as a privileged yet promiscuous scaffold in fragment-based drug discovery (FBDD) and high-throughput screening (HTS), with 4-phenylthiazol-2-amine hitting in 14/14 biophysical screens against diverse protein targets—a finding that directly informs compound selection and validation strategy [2].

Why a Generic 2-Aminothiazole Cannot Replace 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 312536-18-8) in Focused Studies


Replacement of 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine with a generic 2-aminothiazole analog carries three quantifiable risks that directly affect experimental reproducibility and lead optimization outcomes. First, the position of the methyl substituent fundamentally alters the compound's interaction profile: the 5-methyl versus 4-methyl regioisomer (CAS 196796-85-7) presents different steric and electronic topology to protein binding pockets, while the 4,5-dihydro analog (CAS 355156-11-5) introduces sp³ hybridization at C4–C5, altering ring planarity and conformational flexibility [1]. Second, the PrATs study by Devine et al. (2015) demonstrated that 2-aminothiazoles as a class exhibit pronounced promiscuity in biophysical assays, and critically, the addition of the 5-methyl group does not mitigate this behavior—meaning that substitution pattern alone is not a reliable predictor of target selectivity [2]. Third, comparative physicochemical profiling shows that the 4-phenyl analog Fanetizole (CAS 79069-94-6, MW 280.4) has a substantially larger molecular volume and higher lipophilicity than the 5-methyl target (MW 218.32, XLogP3-AA 3.6), yielding different ligand efficiency metrics that directly influence fragment-to-lead optimization trajectories [3]. These differences are not cosmetic—they dictate which targets the compound can engage and how it should be deployed in screening cascades.

Quantitative Differentiation Evidence for 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 312536-18-8) Versus Closest Analogs


Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Substitution on the 2-Aminothiazole Ring

The target compound bears a methyl group at the 5-position of the thiazole ring, whereas its direct regioisomer 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 196796-85-7) places the methyl at the 4-position. In the PrATs study, the 5-methyl substitution was explicitly evaluated and found to have minimal impact on the scaffold's inherent promiscuity compared to the parent 4-phenylthiazol-2-amine [1]. Both regioisomers share the same molecular formula and weight (C₁₂H₁₄N₂S, MW 218.32), yet the 5-methyl variant positions the substituent adjacent to the endocyclic sulfur, altering the electronic environment of the thiazole ring and the spatial orientation of the methyl group relative to the N-phenethyl side chain [2]. No direct head-to-head biochemical IC₅₀ comparison between the 5-methyl and 4-methyl regioisomers was identified in the accessible literature.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Oxidation State Differentiation: Aromatic Thiazole vs. 4,5-Dihydrothiazoline Core and Structural Biology Evidence for Soluble Epoxide Hydrolase (sEH)

The target compound (5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) is a fully aromatic thiazole, whereas its closest structural analog with a known protein target is the 4,5-dihydro derivative (5R)-5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (PDB ligand S0B, CAS 355156-11-5), which was co-crystallized with human soluble epoxide hydrolase (sEH) at 2.1 Å resolution (PDB 3WK6) as part of a fragment screening campaign that identified aminothiazoles as novel sEH-binding scaffolds with good ligand efficiency [1]. The key structural difference is the saturation state at C4–C5: the aromatic target has sp² hybridization maintaining ring planarity and conjugated π-system, while the dihydro analog has sp³ carbons introducing conformational flexibility. No experimentally determined IC₅₀ or Kd value for the target compound against sEH was identified in the accessible literature, representing a data gap for direct target engagement comparison [2].

Structural Biology Soluble Epoxide Hydrolase Fragment Screening

Molecular Size and Lipophilicity Differentiation: 5-Methyl Target vs. 4-Phenyl Analog Fanetizole

The target compound (MW 218.32, XLogP3-AA 3.6) is significantly smaller and less lipophilic than the 4-phenyl analog Fanetizole (4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, CAS 79069-94-6, MW 280.4, estimated XLogP3 ~4.5) [1]. Fanetizole is a known anti-inflammatory agent that has reached the stage of in vivo formulation studies [2]. The molecular weight difference of 62.08 Da represents the mass of the 4-phenyl substituent replacing the 5-methyl group. In fragment-based drug discovery, the smaller 5-methyl compound (MW < 250 Da) qualifies as a true fragment, whereas Fanetizole (MW > 250 Da) falls outside the typical fragment size range and is better classified as a lead-like compound [3]. No direct head-to-head biological potency comparison between these two compounds was identified.

Ligand Efficiency Fragment-Based Drug Discovery Physicochemical Property Optimization

Promiscuity Alert: 5-Methyl Substitution Does Not Rescue 2-Aminothiazole Scaffold from Frequent-Hitter Behavior

The PrATs study by Devine et al. (2015) systematically evaluated the promiscuity of 2-aminothiazole derivatives in fragment-based screening and explicitly concluded that 'the addition of the 5-methyl group appears to have little effect' on the scaffold's inherent promiscuity [1]. The reference compound 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 biophysical screens against diverse protein targets, establishing the baseline promiscuity of the class [2]. While the target compound (5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) was not directly tested in that study, the class-level inference is that the 5-methyl substituent does not rescue the scaffold from frequent-hitter behavior. This is a critical differentiation point from non-2-aminothiazole fragments where promiscuity is not a concern.

Assay Interference PAINS Fragment Library Design

Commercial Availability and Purity: Differentiated Supply Chain Positioning Relative to Specialist Analogs

5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine is commercially available at ≥98% purity from multiple established vendors (Chemscene Cat. CS-0327931, AKSci Cat. 4804EV, CymitQuimica Ref. 10-F727327) with defined storage conditions (sealed, dry, 2–8°C) . In contrast, the 4-methyl regioisomer (CAS 196796-85-7) is listed at 95% purity from fewer suppliers , and the dihydro analog (CAS 355156-11-5) is available at 95% purity with more limited vendor coverage . The ≥98% purity specification of the target compound provides a quantifiable advantage for assay reproducibility, particularly in biophysical methods (SPR, NMR, ITC) where impurities ≥2% can confound binding measurements.

Chemical Procurement Vendor Comparison Research Chemical Supply

Optimal Research and Industrial Application Scenarios for 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 312536-18-8)


Fragment-Based Screening Against Soluble Epoxide Hydrolase (sEH) Using the Aromatic 5-Methyl Scaffold

Based on the structural biology precedent established by Amano et al. (2014), where the dihydro analog was co-crystallized with human sEH (PDB 3WK6), the aromatic 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine can serve as a planarity-constrained probe to evaluate the role of thiazole ring saturation in sEH catalytic triad binding [1]. Users should directly compare binding affinity (SPR or ITC) of the aromatic target versus the dihydro comparator to quantify the contribution of ring planarity to target engagement, with the ≥98% purity specification supporting reproducible biophysical measurements .

Regioisomeric SAR Studies to Map Thiazole Ring Substitution Preferences

The compound's 5-methyl substitution pattern, contrasted with the 4-methyl regioisomer (CAS 196796-85-7), enables systematic SAR exploration of methyl group placement on the 2-aminothiazole core. This is particularly relevant given the PrATs finding that 5-methyl substitution does not alter scaffold promiscuity, suggesting that regioisomeric comparisons can isolate steric and electronic effects on specific target binding while controlling for the background promiscuity signal [2].

Fragment-to-Lead Optimization with Favorable Physicochemical Starting Point

With a molecular weight of 218.32 Da and XLogP3-AA of 3.6, this compound meets fragment library criteria (MW < 250 Da) and offers significant headroom for property-guided molecular elaboration. Compared to the bulkier 4-phenyl analog Fanetizole (MW 280.4), the 5-methyl target allows addition of up to ~280 Da of substituent mass before exceeding lead-like thresholds, making it an advantageous starting fragment for medicinal chemistry programs targeting enzymes where the aminothiazole core has validated binding, such as sEH, kinases, or phosphodiesterases [3].

Assay Validation and Counter-Screening for PrATs-Class Promiscuity

Given the confirmed PrATs classification of 2-aminothiazoles, this compound is ideally deployed as a promiscuity control probe in fragment screening validation. Its known class-level behavior (100% hit rate for the reference 4-phenyl analog in biophysical screens) makes it suitable for benchmarking screening assay stringency, establishing hit-calling thresholds, and validating orthogonal confirmation workflows—applications where the compound's high commercial purity (≥98%) reduces confounding impurity signals [4].

Quote Request

Request a Quote for 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.